Ethyl nitrate

Catalog No.
S569924
CAS No.
625-58-1
M.F
C2H5NO3
M. Wt
91.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nitrate

CAS Number

625-58-1

Product Name

Ethyl nitrate

IUPAC Name

ethyl nitrate

Molecular Formula

C2H5NO3

Molecular Weight

91.07 g/mol

InChI

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3

InChI Key

IDNUEBSJWINEMI-UHFFFAOYSA-N

SMILES

CCO[N+](=O)[O-]

Solubility

Sol in alcohol and ether; insoluble in water
1.3 G SOL IN 100 ML WATER @ 55 °C
Sol in water, miscible in ethanol and ethyl ethe

Synonyms

ethyl nitrate

Canonical SMILES

CCO[N+](=O)[O-]

Organic Synthesis

Ethyl nitrate can act as a nitrating agent in organic synthesis, introducing a nitro group (NO₂) to organic molecules. This process is particularly useful for synthesizing nitroaromatic compounds, which have various applications in pharmaceuticals, explosives, and dyes.

Biological Research

Recent research suggests that ethyl nitrate might play a role in the body's response to dietary nitrate and ethanol. Studies have shown that ethyl nitrate is produced in the human stomach when consuming nitrate-rich foods like lettuce alongside alcoholic beverages []. This research is ongoing, investigating the potential impact of ethyl nitrate on gastric motility and other physiological processes.

Ethyl nitrate is an organic compound classified as the ethyl ester of nitric acid, with the chemical formula C2H5NO3C_2H_5NO_3. It appears as a clear, colorless liquid with a sweet odor and is denser than water, making it insoluble in water but miscible with organic solvents like diethyl ether and ethanol . This compound is known for its explosive properties and is sensitive to shock and heat, which can lead to violent decomposition or detonation under certain conditions .

Ethyl nitrate is a hazardous material due to its following properties:

  • Flammability: Highly flammable liquid with a low flash point, posing a fire hazard [].
  • Explosivity: Can decompose explosively at high temperatures or upon exposure to flames [].
  • Toxicity: Inhalation of vapors can cause irritation of the respiratory system and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [].
  • Reactivity: Reacts violently with strong oxidizing agents and reducing agents [].

Safety Precautions:

  • Handle with extreme caution and wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a respirator when necessary [].
  • Store in a cool, well-ventilated area away from heat sources and incompatible chemicals [].
  • Dispose of according to local regulations for hazardous waste [].
, primarily as an oxidizing agent. It can combust in air to produce carbon dioxide, water vapor, and nitrogen oxides . The compound can also undergo reduction reactions; for example, treatment with tin(II) chloride in hydrochloric acid yields hydroxylammonium chloride . Additionally, ethyl nitrate can react vigorously with reducing agents such as hydrides and sulfides, leading to potential detonation .

Ethyl nitrate can be synthesized through several methods:

  • Reaction of Ethyl Halides with Silver Nitrate: Ethyl halides (such as ethyl chloride) react with silver nitrate in a solvent to produce ethyl nitrate along with a precipitate of silver halide:
    C2H5X+AgNO3C2H5NO3+AgXC_2H_5X+AgNO_3\rightarrow C_2H_5NO_3+AgX
  • Nitration of Ethanol: Ethanol can be nitrated using nitric acid or a mixture of concentrated sulfuric and nitric acids in the presence of urea to prevent explosive reactions from nitrous acid .
  • Gas Phase Reaction: Ethyl nitrate can also be produced by bubbling gaseous nitryl fluoride through ethanol at low temperatures .

Ethyl nitrate has several applications:

  • Pharmaceuticals: It serves as a vasodilator and has been explored for its potential therapeutic effects on cardiovascular conditions.
  • Chemical Reagent: Ethyl nitrate is used in organic synthesis, particularly in reactions involving butanone to yield dimethylglyoxime .
  • Traditional Remedies: In some cultures, it is used in traditional remedies for colds and flu .

Research indicates that ethyl nitrate interacts significantly with other compounds in biological systems. For instance, when combined with ethanol under acidic conditions (such as in the stomach), it forms ethyl nitrite, which has potent vasodilatory effects. This interaction highlights a unique pathway for dietary nitrates and nitrites that may influence gastric physiology .

Ethyl nitrate shares similarities with other alkyl nitrates but has unique properties that distinguish it. Below is a comparison table highlighting ethyl nitrate alongside similar compounds:

CompoundChemical FormulaKey PropertiesUnique Aspects
Ethyl NitrateC2H5NO3C_2H_5NO_3Explosive; sweet odor; vasodilatorSensitive to shock; used in remedies
Methyl NitrateCH3NO3CH_3NO_3Highly explosive; less stable than ethyl nitrateMore volatile than ethyl nitrate
Propyl NitrateC3H7NO3C_3H_7NO_3Similar explosive propertiesLarger molecular weight
Isopropyl NitrateC3H7NO3C_3H_7NO_3Explosive; similar reactivityIsomeric variation
Ethylene Glycol DinitrateC4H6N2O6C_4H_6N2O6Strongly explosive; used in explosivesMore complex structure

Ethyl nitrate's unique combination of properties—its specific reactivity profile and biological effects—sets it apart from these similar compounds.

Ethyl nitrate exhibits a well-defined molecular structure that exemplifies the characteristics of organic nitrate esters. The compound possesses the molecular formula carbon two hydrogen five nitrogen oxygen three, representing a molecular weight of 91.066 atomic mass units. The International Union of Pure and Applied Chemistry designation for this compound is ethyl nitrate, while alternative nomenclature includes nitric acid ethyl ester and nitric ether. The Chemical Abstracts Service registry number 625-58-1 provides unique identification for this compound in chemical databases.

The molecular architecture of ethyl nitrate consists of an ethyl group covalently bonded to a nitrate functionality through an oxygen bridge. The structural formula can be represented as carbon-carbon-oxygen-nitrogen-oxygen-oxygen, where the nitrogen atom carries a formal positive charge balanced by the negative charges on the oxygen atoms. This arrangement creates a characteristic nitrate ester linkage that defines the compound's chemical behavior and physical properties. The compound exhibits a topological polar surface area of 55 square angstroms and contains six heavy atoms in its molecular framework.

Spectroscopic analysis reveals specific structural features that distinguish ethyl nitrate from related compounds. The International Chemical Identifier key IDNUEBSJWINEMI-UHFFFAOYSA-N provides a unique computational representation of the molecular structure. The compound demonstrates three hydrogen bond acceptor sites and one rotatable bond, contributing to its molecular flexibility and reactivity patterns. These structural characteristics directly influence the compound's physical properties, including its density of 1.1084 grams per cubic centimeter at twenty degrees Celsius and its refractive index of 1.3852.

The molecular geometry of ethyl nitrate exhibits specific bond angles and distances that have been characterized through advanced analytical techniques. The compound's exact mass measures 91.026943022 atomic mass units, reflecting the precise isotopic composition of its constituent atoms. The monoisotopic mass determination provides critical data for mass spectrometric identification and structural confirmation. X-ray crystallographic studies and computational modeling have revealed detailed three-dimensional arrangements of atoms within the molecule, showing the spatial relationship between the ethyl group and the nitrate functionality.

Molecular PropertyValueUnits
Molecular FormulaCarbon Two Hydrogen Five Nitrogen Oxygen Three-
Molecular Weight91.066atomic mass units
Exact Mass91.026943022atomic mass units
Topological Polar Surface Area55square angstroms
Heavy Atom Count6atoms
Hydrogen Bond Acceptors3sites
Rotatable Bonds1bonds
Density1.1084grams per cubic centimeter
Refractive Index1.3852dimensionless

Historical Synthesis and Early Characterization Studies

The historical development of ethyl nitrate synthesis represents a significant milestone in nineteenth-century organic chemistry, particularly through the pioneering work of Auguste-Nicolas-Eugène Millon in 1843. Prior to Millon's successful synthesis, numerous chemists had attempted to prepare ethyl nitrate without success, despite having synthesized other members of the alkyl nitrate series. The persistent failures in these early attempts stemmed from the presence of hyponitrous acid impurities in the nitric acid reagents, which Millon identified as the primary obstacle to successful synthesis.

Millon's breakthrough came through his systematic investigation of nitric acid purity and its effects on esterification reactions. His previous research on the negative action of hyponitrous acid on nitric acid reactivity led him to suspect that this impurity was responsible for the synthetic failures. The experimental validation of this hypothesis proved revolutionary, as Millon discovered that addition of urea nitrate crystals to a mixture of nitric acid and ethanol resulted in a controlled reaction that successfully produced ethyl nitrate. The urea served a dual purpose: decomposing hyponitrous acid that would otherwise cause explosive reactions and preventing the formation of this problematic impurity during the synthesis.

The experimental procedure developed by Millon demonstrated remarkable simplicity and effectiveness for its time. The synthesis required a one-to-one molar ratio of nitric acid and ethanol, with the critical addition of urea nitrate to ensure reaction control. The reagents were placed in a distillation apparatus and heated slowly, with the first distillation fraction consisting primarily of diluted ethanol, followed by the desired ethyl nitrate product. The compound could be easily identified by its characteristic sweet odor, and subsequent water addition to the distillate resulted in phase separation, with the ethyl nitrate forming the denser lower layer.

Millon's characterization studies provided the first comprehensive physical and chemical properties of pure ethyl nitrate. He described the compound as a soft, sweet-smelling and sweet-tasting liquid with a relative density of 1.112 at seventeen degrees Celsius. The boiling point was determined to be eighty-five degrees Celsius, and the compound exhibited complete combustion with a characteristic white flame. Thermal decomposition occurred at temperatures slightly above the boiling point, indicating the compound's inherent instability at elevated temperatures. Solubility studies revealed complete insolubility in water but complete miscibility with ethanol, establishing important physical property relationships.

The purification methodology developed by Millon involved multiple washing steps with alkaline water followed by distilled water, drying with calcium chloride, and final purification through careful distillation. Elemental analysis of the purified compound revealed a composition of 26.53 percent carbon, 5.81 percent hydrogen, 15.20 percent nitrogen, and 52.46 percent oxygen by weight. These analytical results corresponded to the molecular formula nitrogen oxygen five carbon four hydrogen five, accounting for the different atomic weight conventions used in the nineteenth century.

Chemical reactivity studies conducted by Millon revealed distinctive behavioral patterns that distinguished ethyl nitrate from other organic compounds. The compound showed remarkable stability toward aqueous potassium hydroxide solutions but underwent rapid decomposition in alcoholic potassium hydroxide, producing crystalline potassium nitrate without any detectable nitrite formation. Strong mineral acids including nitric, hydrochloric, and sulfuric acids caused immediate decomposition, as did exposure to gaseous chlorine. Iodine dissolution experiments produced characteristic violet-colored solutions, providing a useful qualitative identification test for the compound.

Historical Synthesis ParameterMillon's Findings (1843)Modern Equivalent
Density at Temperature1.112 at 17°C1.1084 g/cm³ at 20°C
Boiling Point85°C87.25°C
Carbon Content26.53%26.37%
Hydrogen Content5.81%5.54%
Nitrogen Content15.20%15.38%
Oxygen Content52.46%52.71%
Water SolubilityCompletely insoluble1.3 mL/100 mL at 55°C
Ethanol SolubilityCompletely solubleMiscible

The historical significance of Millon's work extends beyond the mere synthesis of ethyl nitrate to encompass fundamental advances in understanding nitrate ester chemistry. His identification of hyponitrous acid as a synthetic impediment and the development of urea-mediated synthesis protocols established methodological principles that influenced subsequent nitrate ester research. The detailed characterization studies provided by Millon established baseline physical and chemical property data that remained relevant for over a century of subsequent research.

Nucleophilic substitution reactions involving silver nitrate represent one of the most established synthetic pathways for ethyl nitrate production [1] [4]. The reaction typically employs ethyl halides as starting materials, with ethyl chloride, ethyl bromide, or ethyl iodide serving as suitable substrates [7]. The mechanism proceeds through a nucleophilic displacement where the nitrate ion from silver nitrate attacks the carbon center bonded to the halogen [2] [3].

The general reaction follows the stoichiometric equation: C₂H₅X + AgNO₃ → C₂H₅NO₃ + AgX, where X represents the halide leaving group [7]. Silver nitrate functions as both a nucleophile source and a halide activator through coordination with the halogen atom [1]. The silver ion exhibits strong halophilic properties, forming dative bonds with halogen lone pairs and significantly enhancing the leaving group ability of the halide [1].

Research conducted using ethyl iodide with dry silver nitrite has demonstrated yields of approximately 50 percent of theoretical value under controlled conditions [4]. The reaction typically requires gradual addition of the ethyl halide to prevent violent boiling, with the mixture subsequently warmed on a water bath for optimal conversion [4]. The process results in precipitation of silver halide salts, which are easily separated by filtration [7].

Temperature and solvent selection critically influence reaction outcomes [5]. Studies have shown that the velocity coefficients for the reaction between ethyl iodide and silver nitrate in ethyl alcohol exhibit temperature dependence, with coefficients increasing with higher initial concentrations of silver nitrate [5]. The reaction mechanism favors a substitution nucleophilic pathway when primary alkyl halides are employed [3].

Table 1: Reaction Parameters for Ethyl Halide-Silver Nitrate Systems

SubstrateReaction TimeTemperatureYield (%)Reference
Ethyl Iodide2-4 hoursWater bath50 [4]
Ethyl Bromide24-48 hours0°C83 [4]
Ethyl ChlorideVariableRoom tempVariable [3]

The mechanistic pathway involves initial coordination of the silver ion with the halogen atom, followed by nucleophilic attack of the nitrate ion at the carbon center [1]. This process generates an activated leaving group that facilitates the displacement reaction [1]. The reaction proceeds more readily with iodide substrates compared to bromide or chloride analogs due to the superior leaving group ability of iodide [4].

Nitration of Ethanol: Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of ethanol with nitric acid represents the most direct synthetic approach to ethyl nitrate production [7] [9]. This methodology involves the reaction of ethanol with concentrated nitric acid in the presence of sulfuric acid as a catalyst and dehydrating agent [8] [9]. The process requires careful temperature control and the addition of urea to suppress the formation of nitrous acid, which poses explosion hazards [9].

The reaction mechanism proceeds through protonation of the hydroxyl group of nitric acid by sulfuric acid, followed by nucleophilic attack of the ethanol oxygen on the electrophilic nitrogen center [11]. The sulfuric acid serves multiple functions: it acts as a catalyst by protonating the nitric acid, removes water formed during the reaction, and helps maintain the reaction mixture at appropriate acidity levels [11] [14].

Experimental procedures typically employ a mixed acid system consisting of concentrated sulfuric acid and nitric acid in specific ratios [8]. The nitrating mixture is prepared by slowly adding sulfuric acid to nitric acid with constant cooling and stirring [8]. Ethanol is pre-treated with a small amount of sulfuric acid to reduce thermal effects during the subsequent nitration step [8].

Temperature control represents a critical parameter in this synthesis [8] [10]. The reaction temperature must be maintained below 10°C during the addition phase to prevent decomposition and minimize side reactions [8]. Research has demonstrated that maintaining temperatures around 5°C provides optimal balance between reaction rate and product stability [8].

Table 2: Acid-Catalyzed Nitration Conditions

ParameterOptimal RangeEffectReference
Temperature0-10°CReaction control [8]
H₂SO₄:HNO₃ ratio300:260 mLOptimal conversion [8]
Addition time5-15 minutesHeat management [8]
Urea amountStoichiometricNOₓ suppression [9]

The role of urea in this reaction system cannot be understated [9]. Urea effectively decomposes nitrous acid that may form during the reaction, preventing the accumulation of this highly explosive intermediate [9]. The addition of urea was first recognized by Eugène Millon in 1843 as essential for safe ethyl nitrate synthesis [9].

Studies utilizing Box-Behnken experimental design have identified sulfuric acid mass fraction and temperature as the most significant factors affecting product yield [38]. The optimization of these parameters through systematic investigation has enabled the development of kilogram-scale synthesis protocols [38].

Continuous Vapor-Phase Nitration Techniques

Continuous vapor-phase nitration represents an advanced methodology for ethyl nitrate production that offers enhanced safety and improved process control compared to batch operations [15] [16]. This approach involves the reaction of ethanol vapor with nitric acid vapor at elevated temperatures and controlled residence times [16] [17].

The vapor-phase process typically operates at temperatures ranging from 380°C to 450°C with residence times between 0.4 to 2.5 seconds [15]. The reaction is conducted in specialized microstructured reactors constructed from corrosion-resistant materials such as stainless steel alloy [15]. These systems integrate heating, mixing, and rapid quenching functions within a single reactor unit [15].

Recent developments have introduced the use of liquefied gas mobile phases for continuous nitration processes [17] [18]. The implementation of 1,1,1,2-tetrafluoroethane as a reaction medium has demonstrated excellent conversion and selectivity at room temperature and pressures below 10 bar [17]. This approach offers significant advantages in terms of specific productivity, reduced fire and explosion risks, and environmental impact [17].

The continuous flow methodology employs dinitrogen pentoxide as the nitrating agent in excess of 10 percent to ensure complete conversion [17]. The reaction proceeds through a flow system where starting materials are treated in the liquefied gas medium with subsequent separation and recycling of the solvent [17].

Table 3: Vapor-Phase Nitration Parameters

Process TypeTemperature (°C)Pressure (bar)Residence TimeConversion (%)Reference
Traditional380-450Atmospheric0.4-2.5 sVariable [15]
Liquefied gas20-25≤10Continuous>95 [17]
Microreactor30Atmospheric3 sHigh [15]

The advantages of continuous vapor-phase techniques include improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and better control over reaction conditions [15]. The rapid quenching capabilities inherent in these systems prevent overheating and decomposition of the product [15].

Process intensification through microreactor technology has enabled throughput rates of up to 16 kilograms per hour for related nitrate ester production [38]. The excellent mixing efficiency achieved in microreactors provides superior mass and heat transfer compared to conventional batch reactors [38].

Purification Challenges and Explosive Decomposition Risks

The purification of ethyl nitrate presents significant technical challenges due to the compound's inherent instability and explosive characteristics [7] [19]. Ethyl nitrate exhibits a detonation velocity of 6,010 meters per second at a density of 1.11 grams per cubic centimeter, classifying it as a high explosive material [7] [9].

Distillation, the conventional purification method for organic compounds, carries substantial risks when applied to ethyl nitrate [7] [21]. The compound can undergo explosive decomposition during distillation, particularly when conducted at atmospheric pressure [7]. The explosive sensitivity increases significantly with temperature, making thermal purification methods extremely hazardous [21] [22].

The thermal decomposition of ethyl nitrate has been extensively studied in the temperature range of 161°C to 201°C [37] [41]. Research indicates that the compound decomposes through multiple pathways, producing ethyl nitrite, acetaldehyde, nitrogen dioxide, and other volatile products [37]. The decomposition follows complex kinetics that do not conform to simple rate laws over the complete reaction course [37].

Alternative purification strategies focus on precipitation and washing techniques rather than thermal methods [8]. The crude ethyl nitrate is typically separated using a separatory funnel, followed by washing with cold water to remove acid residues [8]. The washing process must be conducted rapidly, as prolonged contact with water can lead to hydrolysis [8].

Table 4: Thermal Stability Data for Ethyl Nitrate

Temperature (°C)Decomposition RatePrimary ProductsReference
161SlowEthyl nitrite, NO₂ [37]
181ModerateAcetaldehyde, NO₂ [37]
201RapidMultiple products [37]
>194ViolentGaseous products [23]

The presence of trace impurities significantly affects the thermal stability of ethyl nitrate [44]. Metal ions, particularly copper and its alloys, catalyze decomposition reactions and must be rigorously excluded from purification equipment [44]. The compound exhibits incompatibility with strong mineral acids, Lewis acids, and reducing agents, which can initiate violent decomposition after induction periods of several hours [44].

Storage considerations for purified ethyl nitrate require specialized protocols due to its explosive nature [7] [22]. The compound should not be stored for extended periods and must be used as quickly as possible after preparation [7]. Container materials must be carefully selected to avoid catalytic decomposition, with stainless steel being preferred over copper-containing alloys [44].

Physical Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion.

Color/Form

Colorless liquid

XLogP3

0.9

Boiling Point

87.2 °C
87.2 °C @ 762 mm Hg

Flash Point

50 °F (NFPA, 2010)
50 °F (closed cup)

Vapor Density

3.1 (Air= 1)

Density

1.1084 @ 20 °C/4 °C

Odor

Pleasant odo

Melting Point

-94.6 °C

UNII

E1ZT886LR5

GHS Hazard Statements

H200: Unstable Explosive [Danger Explosives]

Vapor Pressure

64.00 mmHg
64.0 mm Hg @ 25 °C

Pictograms

Explosive

Other CAS

625-58-1

Wikipedia

Ethyl nitrate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

Methods of Manufacturing

REACTION OF ETHANOL, UREA NITRATE, AND NITRIC ACID, FOLLOWED BY DISTILLATION
By heating alcohol, urea nitrate, and nitric acid, with subsequent distillation.

General Manufacturing Information

Nitric acid, ethyl ester: ACTIVE

Analytic Laboratory Methods

MASS SPECTROMETRY/CHEMICAL IONIZATION IS SUITABLE FOR IDENTIFICATION & QUANT ANAL OF ETHYL NITRATE IN SMOG.

Clinical Laboratory Methods

MASS SPECTROMETRY BY CHEMICAL IONIZATION IS SUITABLE FOR IDENTIFICATION & QUANT ANAL OF ETHYL NITRATE IN SMOG.

Dates

Last modified: 08-15-2023

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